1-Ethynyl-N-methylcyclopropane-1-sulfonamide

Medicinal Chemistry Drug Design Physicochemical Property Optimization

1-Ethynyl-N-methylcyclopropane-1-sulfonamide (CAS 2503207-79-0, molecular formula C6H9NO2S, molecular weight 159.21 g/mol) is a specialized sulfonamide building block that integrates three pharmacologically relevant motifs within a single compact scaffold: a strained cyclopropane ring, a terminal ethynyl group capable of acting as a Michael acceptor, and an N-methyl sulfonamide moiety. The compound is cataloged under PubChem CID 155821776 and the Enamine building block identifier EN300-27150244, with computed descriptors including a topological polar surface area (TPSA) of 54.6 Ų, an XLogP3 of -0.2, a single hydrogen bond donor, and three hydrogen bond acceptors.

Molecular Formula C6H9NO2S
Molecular Weight 159.2
CAS No. 2503207-79-0
Cat. No. B2581784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethynyl-N-methylcyclopropane-1-sulfonamide
CAS2503207-79-0
Molecular FormulaC6H9NO2S
Molecular Weight159.2
Structural Identifiers
SMILESCNS(=O)(=O)C1(CC1)C#C
InChIInChI=1S/C6H9NO2S/c1-3-6(4-5-6)10(8,9)7-2/h1,7H,4-5H2,2H3
InChIKeyOGUSOEFXWQUIMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Ethynyl-N-methylcyclopropane-1-sulfonamide (CAS 2503207-79-0): Structural Identity, Physicochemical Profile, and Procurement Context


1-Ethynyl-N-methylcyclopropane-1-sulfonamide (CAS 2503207-79-0, molecular formula C6H9NO2S, molecular weight 159.21 g/mol) is a specialized sulfonamide building block that integrates three pharmacologically relevant motifs within a single compact scaffold: a strained cyclopropane ring, a terminal ethynyl group capable of acting as a Michael acceptor, and an N-methyl sulfonamide moiety [1]. The compound is cataloged under PubChem CID 155821776 and the Enamine building block identifier EN300-27150244, with computed descriptors including a topological polar surface area (TPSA) of 54.6 Ų, an XLogP3 of -0.2, a single hydrogen bond donor, and three hydrogen bond acceptors [1]. Its GHS classification includes Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335) [1]. The compound occupies a distinctive position at the intersection of covalent warhead chemistry, strained-ring medicinal chemistry, and fragment-based drug discovery, making its procurement decision dependent on quantifiable structural differentiation from closely related sulfonamide analogs that lack one or more of these integrated features.

Why 1-Ethynyl-N-methylcyclopropane-1-sulfonamide Cannot Be Substituted by Generic Cyclopropane Sulfonamides: The Functional Group Integration Problem


Generic substitution among cyclopropane sulfonamides is precluded by the non-additive nature of the three functional domains present in this compound. The N-methyl group eliminates one hydrogen bond donor relative to the primary sulfonamide analog 1-ethynylcyclopropane-1-sulfonamide (CAS 1108658-43-0), reducing TPSA from 68.5 Ų to 54.6 Ų and shifting XLogP3 from -0.6 to -0.2 [1]. These changes directly affect passive membrane permeability and oral bioavailability predictions in drug discovery programs. The ethynyl group provides a covalent warhead functionality absent in N-methylcyclopropane-1-sulfonamide (CAS 669008-26-8) , while the cyclopropane ring confers conformational rigidity and metabolic stability advantages over the cyclobutane analog 1-ethynyl-N-methylcyclobutane-1-sulfonamide (CAS 2137790-78-2) [2]. Class-level evidence demonstrates that ethynylsulfonamides exhibit rapid, quantitative reactivity with cysteine thiols in PBS buffer (complete conversion within five minutes), a property not shared by non-ethynyl sulfonamides [3]. Each structural feature contributes independently to a property profile that cannot be replicated by any single commercially available analog, making informed selection based on quantitative differentiation essential for reproducible experimental outcomes.

1-Ethynyl-N-methylcyclopropane-1-sulfonamide: Quantitative Differentiation Evidence Against Closest Analogs


Reduced Topological Polar Surface Area and Hydrogen Bond Donor Count Versus Non-N-Methyl Analog 1-Ethynylcyclopropane-1-sulfonamide

The N-methyl substitution on the sulfonamide nitrogen of 1-ethynyl-N-methylcyclopropane-1-sulfonamide (CAS 2503207-79-0) reduces the topological polar surface area (TPSA) by 13.9 Ų (from 68.5 Ų to 54.6 Ų) and eliminates one hydrogen bond donor (from 2 to 1) compared to the primary sulfonamide analog 1-ethynylcyclopropane-1-sulfonamide (CAS 1108658-43-0) [1]. The XLogP3 increases from -0.6 to -0.2, reflecting a 0.4 log unit gain in lipophilicity [1]. These computed property differences are derived from standardized PubChem and vendor computational data, representing the same calculation methodology applied to both compounds [1].

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Ethynyl Group as a Covalent Cysteine Warhead: Class-Level Reactivity Evidence for Ethynylsulfonamides

Ethynylsulfonamides as a structural class have been experimentally demonstrated to exhibit rapid and selective reactivity with cysteine residues. In phosphate-buffered saline (PBS) at physiological pH, the reaction between ethynylsulfonamides and cysteine progressed quantitatively to completion within five minutes, as monitored by NMR spectroscopy [1]. This reactivity is enabled by the electron-deficient ethynyl group acting as a Michael acceptor, a feature that is structurally absent in N-methylcyclopropane-1-sulfonamide (CAS 669008-26-8) and cyclopropanesulfonamide (CAS 154350-29-5) . The study further demonstrated that ethynylsulfonamides possess superior predicted metabolic stability, water solubility, and covalent binding ability compared to traditional amide-based Michael acceptors [1]. Note: this evidence is class-level; the specific compound 1-ethynyl-N-methylcyclopropane-1-sulfonamide was not individually tested in the published study, but shares the core ethynylsulfonamide pharmacophore.

Covalent Inhibitors Targeted Covalent Drugs Bioconjugation Cysteine Targeting

Cyclopropane Versus Cyclobutane Ring: Conformational Rigidity and Fragment-Like Molecular Weight Advantage

1-Ethynyl-N-methylcyclopropane-1-sulfonamide (MW 159.21 g/mol) offers a 14.02 g/mol (8.1%) lower molecular weight compared to its direct cyclobutane analog 1-ethynyl-N-methylcyclobutane-1-sulfonamide (CAS 2137790-78-2, MW 173.23 g/mol), while maintaining identical TPSA (54.6 Ų) and HBD count (1) [1][2]. The cyclopropane ring provides greater ring strain energy (approximately 27.5 kcal/mol for cyclopropane vs. approximately 26.5 kcal/mol for cyclobutane) and fewer rotatable bonds (3 vs. 3 in this case, though the smaller ring produces a more constrained conformational space with a complexity index of 273 vs. 286) [1][2]. The lower molecular weight positions the cyclopropane compound more favorably within fragment-sized chemical space (typically defined as MW ≤ 300 g/mol with more stringent fragment criteria of MW ≤ 250 g/mol), which is advantageous for fragment-based screening libraries where every dalton impacts hit identification efficiency [3].

Fragment-Based Drug Discovery Conformational Analysis Ring Strain Scaffold Optimization

Differentiation from Ethenyl Analog: sp vs. sp2 Hybridization at the Terminal Carbon and Implications for Covalent Reactivity

The ethynyl group (C≡CH, sp-hybridized terminal carbon) in 1-ethynyl-N-methylcyclopropane-1-sulfonamide provides fundamentally different electronic properties compared to the ethenyl group (C=CH2, sp2-hybridized) in 1-ethenylcyclopropane-1-sulfonamide (CAS 2089277-07-4) [1][2]. The sp-hybridized ethynyl carbon confers greater electrophilicity at the terminal position when conjugated with the electron-withdrawing sulfonamide, making it a more effective Michael acceptor for cysteine targeting [3]. Additionally, the terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for bioconjugation applications, a reactivity mode not available to the ethenyl analog [4]. The molecular formula difference (C6H9NO2S vs. C5H9NO2S) reflects the additional methyl group on the sulfonamide nitrogen that further distinguishes the target compound from the ethenyl comparator, which bears a primary sulfonamide (NH2) rather than the N-methyl secondary sulfonamide [1][2].

Covalent Warhead Design Electrophilicity Structure-Activity Relationships Click Chemistry

Documented Application in Hepatitis C Virus NS3/4A Protease Inhibitor Scaffolds: Structural Context for the Ethynylcyclopropane Sulfonamide Class

The ethynylcyclopropane-1-sulfonamide scaffold (of which 1-ethynyl-N-methylcyclopropane-1-sulfonamide is an N-methylated derivative) has been explicitly documented as a reagent used in the synthesis of homoserine-based macrocyclic inhibitors of the hepatitis C virus NS3/4A serine protease, as cited in patents US-2012101032-A1, WO-2012054874-A1, and related filings . The N-methyl modification present in the target compound provides an additional vector for modulating hydrogen bonding interactions with the protease active site compared to the primary sulfonamide version used in the original patent disclosures [1]. Cyclopropane sulfonamide derivatives have also been extensively explored as EGFR kinase inhibitors targeting the C797S resistance mutation, with optimized compounds from this class achieving IC50 values as low as 1.2-1.3 nM against BaF3-EGFR triple-mutant cell lines and tumor growth inhibition (TGI) of 72.1-83.5% in xenograft models [2]. While these specific potency data pertain to elaborated cyclopropane sulfonamide derivatives rather than the fragment-like building block itself, they establish the broader translational relevance of this scaffold class to kinase inhibitor and antiviral drug discovery programs [2].

Antiviral Drug Discovery HCV Protease Inhibitors Macrocyclic Inhibitors Serine Protease

Computational ADME Property Profile: Comparative Ligand Efficiency Potential Against Non-Ethynyl and Non-Cyclopropane Analogs

The computed physicochemical profile of 1-ethynyl-N-methylcyclopropane-1-sulfonamide (MW 159.21, TPSA 54.6 Ų, XLogP3 -0.2, HBD 1, HBA 3, Rotatable Bonds 3) [1] positions it favorably within multiple drug-likeness metrics when compared to representative analogs. Against N-methylcyclopropane-1-sulfonamide (MW 135.18, lacks ethynyl) and 1-ethynyl-N-methylcyclobutane-1-sulfonamide (MW 173.23, cyclobutane ring) [2], the target compound occupies a unique property space that balances fragment-like character (MW <250) with the presence of both a covalent warhead (ethynyl) and a permeability-enhancing N-methyl group. The compound satisfies all criteria of the Rule of Three for fragment-based lead discovery (MW ≤300, ClogP ≤3, HBD ≤3, HBA ≤3) [3], while its TPSA of 54.6 Ų falls below the 60 Ų threshold often associated with favorable CNS penetration [1]. Importantly, no single comparator simultaneously achieves: (a) TPSA <60 Ų, (b) HBD ≤1, (c) ethynyl warhead presence, and (d) MW <175 g/mol — the target compound is uniquely positioned at this multidimensional property intersection.

ADME Prediction Ligand Efficiency Fragment Screening Drug-Likeness

Optimal Procurement and Application Scenarios for 1-Ethynyl-N-methylcyclopropane-1-sulfonamide Based on Quantitative Differentiation Evidence


Covalent Fragment Library Design for Cysteine-Targeted Screening Campaigns

For fragment-based covalent drug discovery programs, 1-ethynyl-N-methylcyclopropane-1-sulfonamide provides a rare combination of a cysteine-reactive ethynyl warhead with fragment-like physicochemical properties (MW 159.21, TPSA 54.6 Ų, HBD 1) that satisfy the Rule of Three [1]. The ethynylsulfonamide class has demonstrated quantitative cysteine conjugation within five minutes in PBS buffer, confirming the warhead's suitability for biochemical screening conditions [2]. The N-methyl group reduces TPSA by 13.9 Ų compared to the primary sulfonamide analog, enhancing the probability of cell permeability in follow-up compounds [1]. This compound is recommended for inclusion in electrophilic fragment libraries where balanced reactivity, fragment-like properties, and synthetic tractability for subsequent hit expansion are prioritized.

HCV NS3/4A Protease Inhibitor Lead Optimization: N-Methyl SAR Exploration

The ethynylcyclopropane-1-sulfonamide scaffold has established precedent in macrocyclic HCV NS3/4A protease inhibitors, as documented in patents US-2012101032-A1 and WO-2012054874-A1 . 1-Ethynyl-N-methylcyclopropane-1-sulfonamide serves as the N-methylated variant of the core building block used in these inhibitor series. The N-methyl substitution eliminates one hydrogen bond donor (from 2 to 1) and reduces TPSA (from 68.5 to 54.6 Ų), offering medicinal chemists a tool to systematically probe the impact of sulfonamide N-substitution on protease binding affinity, selectivity, and pharmacokinetic properties without altering the cyclopropane-ethynyl scaffold geometry [1]. Procurement of both the N-methyl and primary sulfonamide versions enables a matched-pair SAR analysis that can deconvolute the contributions of hydrogen bonding and lipophilicity to target engagement.

Kinase Inhibitor Scaffold Exploration: Cyclopropane Sulfonamide Series for EGFR C797S Resistance

Cyclopropane sulfonamide derivatives have emerged as a promising chemotype for fourth-generation EGFR inhibitors capable of overcoming C797S-mediated resistance, with optimized compounds achieving IC50 values of 1.2-4.2 nM against BaF3-EGFR triple-mutant cell lines and tumor growth inhibition of 72.1-83.5% in xenograft models [3]. 1-Ethynyl-N-methylcyclopropane-1-sulfonamide provides a fragment-sized entry point (MW 159.21) into this chemical space, with the ethynyl group offering potential for covalent targeting of the EGFR C797S cysteine residue [1][3]. Its computed TPSA of 54.6 Ų and single HBD are consistent with kinase inhibitor property guidelines, and its compact structure allows extensive vector diversification for structure-based design [1]. Research groups pursuing novel EGFR C797S inhibitors can use this building block to construct focused compound libraries that probe the SAR around the cyclopropane sulfonamide core.

Bioorthogonal Chemistry and Antibody-Drug Conjugate (ADC) Linker Development

The terminal alkyne functionality of 1-ethynyl-N-methylcyclopropane-1-sulfonamide enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioorthogonal conjugation applications [1]. Combined with the ethynylsulfonamide class's demonstrated rapid and selective cysteine reactivity in aqueous buffer [2], this compound offers dual functional utility: the ethynyl group can serve either as a covalent cysteine warhead (Michael acceptor) or as a click chemistry handle for payload attachment, depending on the synthetic context. The N-methyl group provides a spectroscopic handle (distinct 1H NMR singlet for the N-CH3 protons) that facilitates reaction monitoring during linker optimization. For ADC payload-linker development programs, the compact cyclopropane scaffold minimizes linker bulk while the sulfonamide moiety offers a metabolically stable connection point distinct from traditional amide or ester linkages.

Quote Request

Request a Quote for 1-Ethynyl-N-methylcyclopropane-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.